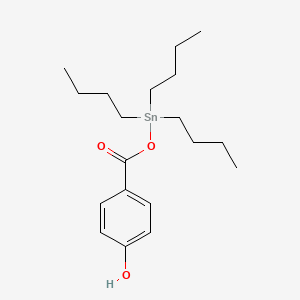
Tributylstannyl p-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributylstannyl p-hydroxybenzoate is an organotin compound that combines the properties of tributylstannyl and p-hydroxybenzoate. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The p-hydroxybenzoate moiety is a derivative of p-hydroxybenzoic acid, which is commonly used in the production of parabens, a class of preservatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributylstannyl p-hydroxybenzoate typically involves the reaction of p-hydroxybenzoic acid with tributyltin chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-Hydroxybenzoic acid+Tributyltin chloride→Tributylstannyl p-hydroxybenzoate+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tributylstannyl p-hydroxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form stannic derivatives.
Reduction: The compound can be reduced to form simpler organotin compounds.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield stannic derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tributylstannyl p-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various organotin compounds that have applications in different industrial processes .
Wirkmechanismus
The mechanism of action of tributylstannyl p-hydroxybenzoate involves its interaction with molecular targets through the stannyl and p-hydroxybenzoate moieties. The stannyl group can form bonds with carbon atoms, facilitating the formation of carbon-carbon bonds in organic synthesis. The p-hydroxybenzoate moiety can interact with biological molecules, potentially influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin chloride: A precursor used in the synthesis of tributylstannyl p-hydroxybenzoate.
p-Hydroxybenzoic acid: The parent compound of the p-hydroxybenzoate moiety.
Tributyltin acetate: Another organotin compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the combination of the stannyl and p-hydroxybenzoate moieties, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and potential biological activity .
Eigenschaften
CAS-Nummer |
7414-81-5 |
|---|---|
Molekularformel |
C19H32O3Sn |
Molekulargewicht |
427.2 g/mol |
IUPAC-Name |
tributylstannyl 4-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4,8H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
CINMZTUXCWJRJI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


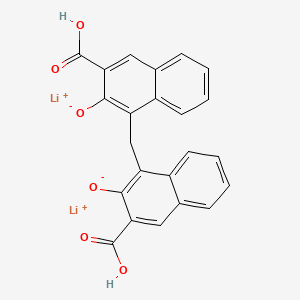
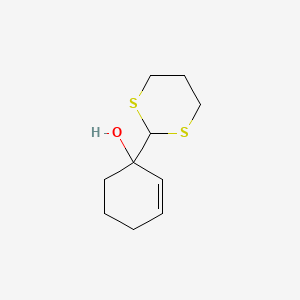

![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
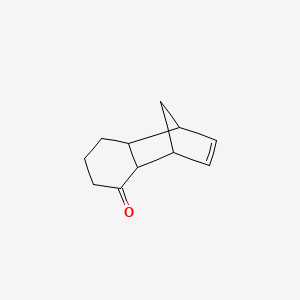
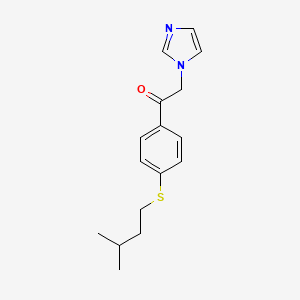
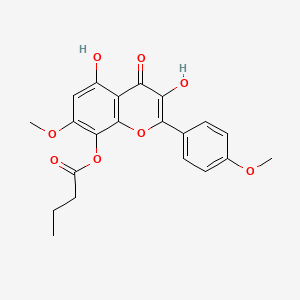
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
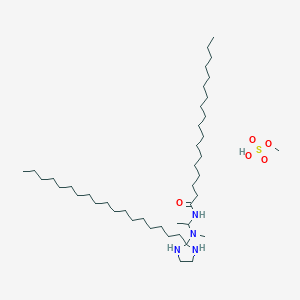

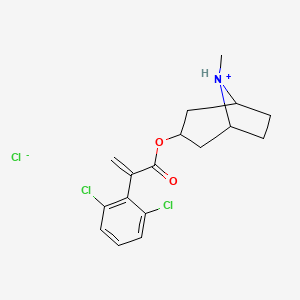
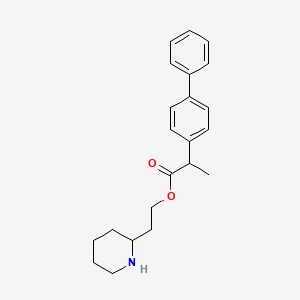
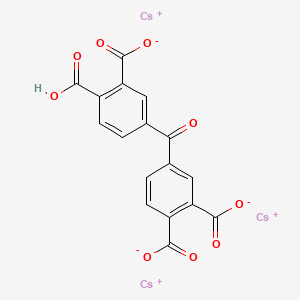
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
